3,3-difluoro-1-nitrosopyrrolidine mechanism of action in vitro
3,3-difluoro-1-nitrosopyrrolidine mechanism of action in vitro
An In-Depth Technical Guide to the In Vitro Mechanism of Action of 3,3-difluoro-1-nitrosopyrrolidine
Abstract: N-nitrosamines are a class of compounds recognized for their potential carcinogenicity, primarily through metabolic activation into DNA-alkylating agents.[1][2] The parent compound, N-nitrosopyrrolidine (NPYR), is a well-studied pro-carcinogen that requires cytochrome P450-mediated α-hydroxylation to exert its genotoxic effects.[3][4] The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, often employed to modulate metabolic stability, potency, and pharmacokinetic properties.[5][6] This guide focuses on 3,3-difluoro-1-nitrosopyrrolidine, a synthetic analogue of NPYR. Due to the scarcity of direct research on this specific compound, this document provides a comprehensive, hypothesis-driven framework for its in vitro investigation. We will explore two primary, potentially competing, mechanisms of action: (1) altered metabolic activation and genotoxicity, influenced by the electron-withdrawing nature of the gem-difluoro group, and (2) potential activity as a nitric oxide (NO) donor. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and the scientific rationale necessary to elucidate the compound's true biological function.*
Part 1: Hypothesized Mechanisms of Action
The introduction of two fluorine atoms at the C-3 position of the pyrrolidine ring is predicted to profoundly alter the electronic properties and metabolic fate of the molecule compared to its non-fluorinated parent, NPYR.
Hypothesis A: Altered Metabolic Activation and Genotoxicity
The established mechanism for NPYR involves enzymatic activation by cytochrome P450 (CYP) enzymes, particularly CYP2E1, which hydroxylates the carbon atom alpha to the nitroso group.[3][7][8] This unstable α-hydroxynitrosamine spontaneously decomposes to form a diazonium ion, a highly reactive electrophile that alkylates DNA, leading to mutations and cancer.[3][4]
The strong electron-withdrawing effect of the gem-difluoro group at the C-3 position is expected to influence the adjacent α-carbon (C-2). This could destabilize any potential carbocation formation at the α-carbon, thereby potentially slowing down the rate of CYP-mediated α-hydroxylation. Consequently, 3,3-difluoro-1-nitrosopyrrolidine may exhibit a significantly different genotoxic profile than NPYR. It may be less genotoxic due to reduced metabolic activation, or it could be metabolized through alternative pathways leading to different reactive intermediates.
Caption: Comparative metabolic activation pathways for NPYR and the hypothesized pathway for its difluoro analog.
Hypothesis B: A Potential Role as a Nitric Oxide (NO) Donor
While the primary toxicity of many nitrosamines is linked to alkylation, the N-nitroso moiety is fundamentally a potential source of nitric oxide (NO).[7] The electronic perturbation caused by the fluorine atoms could potentially weaken the N-N bond, making the compound susceptible to enzymatic (e.g., by reductases) or chemical denitrosation to release NO. If 3,3-difluoro-1-nitrosopyrrolidine functions as an NO donor, its biological effects would be mediated through the canonical NO signaling pathway. Released NO would activate soluble guanylyl cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) levels, which in turn modulates various downstream targets.[9] This mechanism is distinct from genotoxicity and is characteristic of therapeutic NO-releasing drugs.[10][11]
Caption: The canonical NO/sGC/cGMP signaling pathway potentially activated by 3,3-difluoro-1-nitrosopyrrolidine.
Part 2: In Vitro Experimental Guide for Mechanism Elucidation
To differentiate between these competing hypotheses, a structured, multi-faceted in vitro investigation is required. The following protocols are designed as self-validating systems to provide clear, interpretable results.
Caption: Overall experimental workflow for investigating the mechanism of action of 3,3-difluoro-1-nitrosopyrrolidine.
Module 1: Characterizing Metabolic Activation and Genotoxicity
Causality & Rationale: This experiment is the foundational step to test Hypothesis A. It determines if the compound is a substrate for CYP450 enzymes, which is a prerequisite for the canonical nitrosamine activation pathway. By identifying metabolites, we can infer the metabolic routes. The inclusion of specific inhibitors allows for the identification of the particular CYP isoforms involved.[7][12]
Methodology:
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Reaction Preparation: In a 96-well plate, prepare reaction mixtures containing 50 mM potassium phosphate buffer (pH 7.4), 1 mg/mL human or rat liver microsomes, and 1 µM 3,3-difluoro-1-nitrosopyrrolidine. For inhibitor studies, pre-incubate microsomes with a known CYP inhibitor for 15 minutes.
-
Initiation: Start the reaction by adding an NADPH-regenerating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl₂).
-
Incubation: Incubate at 37°C with shaking. Take aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge to pellet protein. Analyze the supernatant using a validated LC-MS/MS method to quantify the depletion of the parent compound and the formation of potential metabolites.
-
Self-Validating Controls:
-
Positive Control: N-nitrosopyrrolidine (NPYR).
-
Negative Control 1: Reaction mixture without the NADPH-regenerating system.
-
Negative Control 2: Reaction mixture without microsomes.
-
Inhibitor Panel: Use specific inhibitors for major CYP isoforms to pinpoint metabolic pathways.
-
Causality & Rationale: This assay directly tests the central tenet of Hypothesis A: whether the compound or its metabolites can form covalent bonds with DNA. A positive result is strong evidence of genotoxic potential.[3][13]
Methodology:
-
Incubation: Prepare a reaction mixture containing calf thymus DNA (1 mg/mL), the metabolic activation system (liver S9 fraction or microsomes + NADPH), and a test concentration of 3,3-difluoro-1-nitrosopyrrolidine in phosphate buffer (pH 7.4).
-
Reaction: Incubate at 37°C for 2-4 hours.
-
DNA Isolation: Precipitate the DNA with cold ethanol, and wash repeatedly to remove unbound compound and proteins.
-
Hydrolysis: Resuspend the purified DNA and subject it to enzymatic or acid hydrolysis to break it down into individual nucleosides/bases.
-
Analysis: Analyze the hydrolysate by LC-MS/MS to detect and quantify modified nucleosides (DNA adducts).
-
Self-Validating Controls:
-
Positive Control: NPYR + metabolic activation system.
-
Negative Control 1: Compound incubated with DNA without the metabolic activation system.
-
Negative Control 2: Vehicle control with DNA and the metabolic activation system.
-
Module 2: Investigating Nitric Oxide (NO) Release and Signaling
Causality & Rationale: This experiment directly addresses Hypothesis B by measuring the product of the proposed reaction. The Griess assay is a robust, colorimetric method for detecting nitrite (NO₂⁻), a stable breakdown product of NO in aqueous solutions.[9][14] Using fluorescent probes provides a more sensitive, real-time measurement of intracellular NO.[9][15]
Methodology (Griess Assay):
-
Sample Preparation: Treat cells (e.g., A549 lung carcinoma or HaCaT keratinocytes) with various concentrations of 3,3-difluoro-1-nitrosopyrrolidine for a defined period (e.g., 24 hours). Collect the cell culture supernatant.
-
Nitrate Reduction (Optional but Recommended): For total NO production, convert nitrate (NO₃⁻) in the samples to nitrite (NO₂⁻) using nitrate reductase.
-
Griess Reaction: Add 50 µL of supernatant to a 96-well plate. Add 50 µL of 1% sulfanilamide followed by 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride.
-
Incubation: Incubate for 10 minutes at room temperature, protected from light.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.
-
Self-Validating Controls:
-
Positive Control: A known NO donor like DETA NONOate (slow release) or PAPA NONOate (fast release).[9]
-
Negative Control: Vehicle-treated cells.
-
Cell-Free Control: Test the compound in media alone to check for spontaneous, non-cellular release.
-
Causality & Rationale: Measuring NO release is not sufficient; we must determine if it is biologically active. This assay tests the functional consequence of NO release by measuring the level of the second messenger, cGMP. An increase in cGMP that is blocked by an sGC inhibitor provides definitive proof of NO pathway activation.
Methodology:
-
Cell Culture: Plate cells known to be responsive to NO (e.g., RFL-6 rat lung fibroblasts) in a 96-well plate.
-
Pre-treatment: Before adding the test compound, pre-incubate cells with a phosphodiesterase (PDE) inhibitor like IBMX for 30 minutes to prevent cGMP degradation.
-
Treatment: Add various concentrations of 3,3-difluoro-1-nitrosopyrrolidine and incubate for a short period (e.g., 10-30 minutes).
-
Lysis: Lyse the cells according to the manufacturer's protocol for the chosen cGMP assay kit.
-
Quantification: Measure cGMP concentration in the cell lysates using a competitive enzyme immunoassay (EIA) kit.
-
Self-Validating Controls:
-
Positive Control: A known NO donor (e.g., SNAP or sodium nitroprusside).
-
Negative Control: Vehicle-treated cells.
-
Specificity Control: Pre-treat cells with an sGC inhibitor (e.g., ODQ) for 30 minutes before adding the test compound. A blunted response confirms the involvement of the sGC pathway.
-
Module 3: Assessing Overall Cellular Effects
Causality & Rationale: This assay provides crucial context for any observed mechanistic activity. It establishes the concentration range at which the compound affects cell viability, helping to distinguish between targeted signaling events at low concentrations and general toxicity at high concentrations.[9]
Methodology (MTT Assay):
-
Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Dosing: Treat cells with a range of concentrations of 3,3-difluoro-1-nitrosopyrrolidine (e.g., from 0.1 µM to 100 µM) for 24-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at ~570 nm.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC₅₀ value.
-
Self-Validating Controls:
-
Positive Control: A known cytotoxic agent (e.g., doxorubicin).
-
Negative Control: Vehicle-treated cells (100% viability).
-
Blank Control: Media only (no cells).
-
Data Interpretation Summary
The combined results from these modules will allow for a clear differentiation between the primary mechanisms of action.
| Experimental Outcome | Hypothesis A Supported (Genotoxicity) | Hypothesis B Supported (NO Donor) | Mixed or Other Mechanism |
| Metabolism (1.1) | Rapid depletion in presence of microsomes + NADPH | Slow or no metabolism | Metabolism independent of NADPH |
| DNA Adducts (1.2) | High levels of adducts detected | No adducts detected | Adducts detected without metabolic activation |
| NO Release (2.1) | Low or no NO detected | Significant NO detected | Both NO release and adducts are detected |
| cGMP Levels (2.2) | No change in cGMP | Dose-dependent increase, blocked by ODQ | cGMP increase is not blocked by ODQ |
| Cytotoxicity (3.1) | Potent cytotoxicity, correlates with metabolism | Cytotoxicity may be low or high, but independent of metabolic activation status | Cytotoxicity observed, but mechanism unclear |
Conclusion and Future Directions
The gem-difluorination of the N-nitrosopyrrolidine scaffold represents a significant chemical modification that precludes simple extrapolation from the parent compound's known toxicology. The experimental framework detailed in this guide provides a robust and logical pathway to dissect the in vitro mechanism of action of 3,3-difluoro-1-nitrosopyrrolidine. By systematically and concurrently evaluating its potential for metabolic activation leading to genotoxicity and its capacity to act as a nitric oxide donor, researchers can build a comprehensive profile of its biological activity. The results of these in vitro studies will be critical in guiding further research, including potential therapeutic applications if a favorable NO-releasing profile is discovered, or in defining its toxicological risk if a novel genotoxic pathway is identified.
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